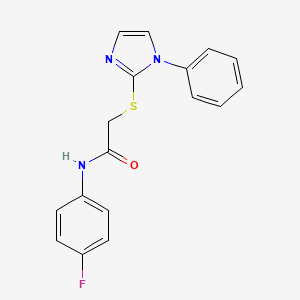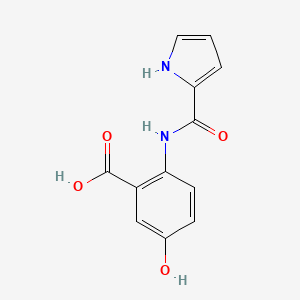![molecular formula C15H18N2O3S2 B2455994 2-Methyl-6-{[1-(thiophene-2-sulfonyl)piperidin-4-yl]oxy}pyridine CAS No. 1797157-61-9](/img/structure/B2455994.png)
2-Methyl-6-{[1-(thiophene-2-sulfonyl)piperidin-4-yl]oxy}pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-6-{[1-(thiophene-2-sulfonyl)piperidin-4-yl]oxy}pyridine is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. This compound is also known as MTIP and has been found to have unique biochemical and physiological effects that make it a promising candidate for further research.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Thioanalogues Synthesis : Research on thioanalogues of nicotine and N-1-methylanabasine reveals insights into their synthesis and structural characteristics, including NMR, IR, UV, and mass spectroscopy analyses. These compounds show significant electron delocalization within the thiolactam group due to the presence of several C-H groups near the sulfur atom, leading to a better understanding of the molecular structure and behavior of such compounds (Wojciechowska-Nowak et al., 2011).
Co-Crystal Synthesis : Studies on the synthesis of co-crystals based on bispyridyl-substituted α,β-unsaturated ketones with coformers have led to the development of novel macrocyclic co-crystals. These co-crystals demonstrate interesting luminescent properties and potential applications in crystal engineering for constructing patentable crystals with unique luminescent properties (Li et al., 2015).
Reaction with Nitrogen Nucleophiles : Research on the reaction of pyridinecarboxaldehydes with ethylidenetriphenylphosphorane has led to the synthesis of various compounds, including methyloxiranes. These studies provide insights into regiospecific reactions and reductive deoxygenation processes, contributing to a deeper understanding of organic synthesis methodologies (Avasthi & Knaus, 1981).
Molecular Conformation and Interactions
Molecular Conformation Analysis : Studies on the molecular conformation of related compounds, such as N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-4-methylbenzenesulfonamide, have provided insights into the arrangement of molecular structures. These studies contribute to the understanding of intramolecular interactions, such as π–π stacking and hydrogen bonding, which are crucial in drug design and material science (Kumar et al., 2012).
Sulfur Coordination in Complexes : Research into compounds like 2-(2'-thienyl)-pyridine has shed light on the coordination of the sulfur atom in various complexes. This understanding is vital for the development of new materials and catalysts in inorganic chemistry (Kahmann, Sigel, & Erlenmeyer, 1964).
Luminescent Properties and Applications
- Luminescent Properties Study : Investigations into the luminescent properties of various co-crystals have revealed potential applications for these materials in areas such as lighting, display technologies, and sensors. This research is pivotal in advancing materials science and technology (Li et al., 2015).
Chemical Reactions and Synthesis Techniques
- One-Pot Synthesis of Piperidines : Studies on the one-pot synthesis of highly substituted piperidines using ionic liquid catalysts demonstrate innovative approaches in organic synthesis. This research is significant for developing more efficient and sustainable chemical synthesis methods (Sajadikhah et al., 2012).
Mecanismo De Acción
Target of Action
It’s known that boronic esters, such as pinacol boronic esters, are highly valuable building blocks in organic synthesis .
Mode of Action
This compound is involved in the catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
The compound’s involvement in the protodeboronation of pinacol boronic esters and subsequent hydromethylation sequence suggests it plays a role in the synthesis of complex organic molecules .
Pharmacokinetics
It’s known that boronic acids and their esters, which this compound is related to, are only marginally stable in water . This could impact the compound’s bioavailability.
Result of Action
The hydromethylation sequence of this compound has been applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Propiedades
IUPAC Name |
2-methyl-6-(1-thiophen-2-ylsulfonylpiperidin-4-yl)oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S2/c1-12-4-2-5-14(16-12)20-13-7-9-17(10-8-13)22(18,19)15-6-3-11-21-15/h2-6,11,13H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AITUZXLKKRCTAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-methyl-N-{4-[4-(methylamino)phenyl]cyclohexyl}benzamide](/img/structure/B2455912.png)
![1-((4-fluorobenzyl)oxy)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2455916.png)
![Methyl 3-(2-phenoxybenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2455917.png)



![1-(4-chlorophenyl)-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]cyclopentane-1-carboxamide](/img/structure/B2455925.png)
![Methyl 4-[(4,6-diaminopyrimidin-2-ylthio)methyl]benzoate](/img/structure/B2455927.png)
![N-(3-ethoxypropyl)-6-methyl-1-phenyl-3-(2-thienyl)-1,6-dihydropyrrolo[2,3-c]pyrazole-5-carboxamide](/img/structure/B2455929.png)

![3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane;2,2,2-trifluoroacetic acid](/img/structure/B2455931.png)


